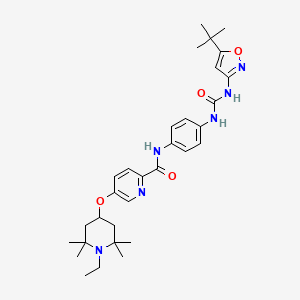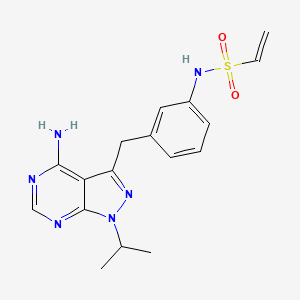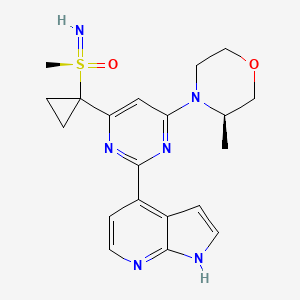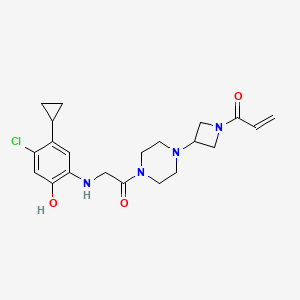
K-Ras G12C-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
K-Ras G12C-IN-2 is a small molecule inhibitor specifically designed to target the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a glycine-to-cysteine mutation at codon 12 (G12C). This mutation is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The compound works by covalently binding to the cysteine residue in the mutant KRAS protein, thereby inhibiting its activity and preventing downstream signaling pathways that promote cancer cell proliferation and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of K-Ras G12C-IN-2 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of functional groups that enhance its binding affinity and selectivity for the KRAS G12C mutant. The synthetic route typically includes:
Formation of the Core Scaffold: This involves the construction of a heterocyclic core, often through cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core scaffold through substitution reactions, enhancing the compound’s binding properties.
Final Coupling and Purification: The final product is obtained through coupling reactions, followed by purification using techniques such as chromatography
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-throughput screening methods to identify the most efficient catalysts and solvents. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy .
化学反应分析
Types of Reactions
K-Ras G12C-IN-2 primarily undergoes covalent binding reactions with the cysteine residue in the KRAS G12C mutant. This covalent modification locks the KRAS protein in an inactive state, preventing it from interacting with downstream effector molecules .
Common Reagents and Conditions
The covalent binding reaction typically requires:
Reagents: The compound itself, along with a suitable solvent such as dimethyl sulfoxide (DMSO).
Conditions: Mild temperatures and neutral pH to maintain the stability of the compound and the protein.
Major Products Formed
The major product of the reaction is the covalently modified KRAS G12C protein, which is rendered inactive and unable to promote cancer cell proliferation .
科学研究应用
K-Ras G12C-IN-2 has a wide range of applications in scientific research, particularly in the fields of cancer biology and drug development:
Cancer Research: The compound is used to study the role of KRAS G12C in cancer progression and to develop targeted therapies for cancers harboring this mutation.
Drug Development: It serves as a lead compound for the development of new inhibitors with improved efficacy and reduced side effects.
Biological Studies: Researchers use this compound to investigate the molecular mechanisms underlying KRAS-mediated signaling pathways and their impact on cellular processes.
作用机制
K-Ras G12C-IN-2 exerts its effects by covalently binding to the cysteine residue at position 12 in the KRAS G12C mutant protein. This binding locks the protein in its inactive GDP-bound state, preventing it from exchanging GDP for GTP and thus inhibiting its activation. As a result, downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways are disrupted, leading to reduced cancer cell proliferation and survival .
相似化合物的比较
K-Ras G12C-IN-2 is part of a class of compounds known as KRAS G12C inhibitors. Similar compounds include:
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in treating non-small cell lung cancer.
Adagrasib (MRTX849): Another KRAS G12C inhibitor with a longer half-life and better brain penetration compared to sotorasib.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the KRAS G12C mutant, making it a valuable tool for targeted cancer therapy. Its ability to covalently modify the mutant protein and lock it in an inactive state sets it apart from other inhibitors that may only achieve partial inhibition .
属性
IUPAC Name |
1-[3-[4-[2-(4-chloro-5-cyclopropyl-2-hydroxyanilino)acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O3/c1-2-20(28)26-12-15(13-26)24-5-7-25(8-6-24)21(29)11-23-18-9-16(14-3-4-14)17(22)10-19(18)27/h2,9-10,14-15,23,27H,1,3-8,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHUJAPYGTUVMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)N2CCN(CC2)C(=O)CNC3=C(C=C(C(=C3)C4CC4)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
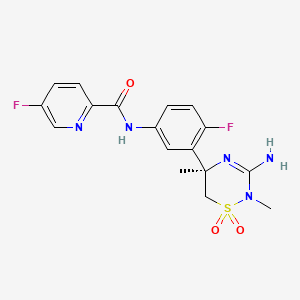
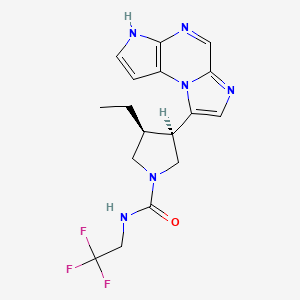
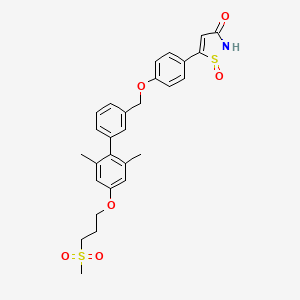
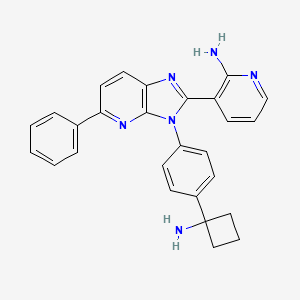
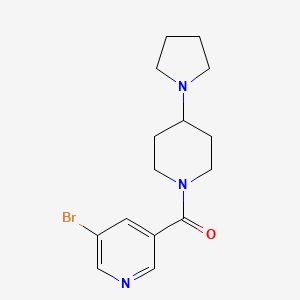
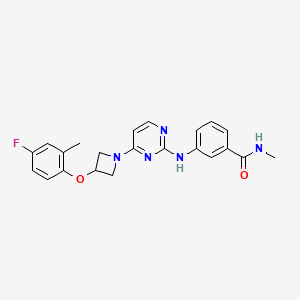
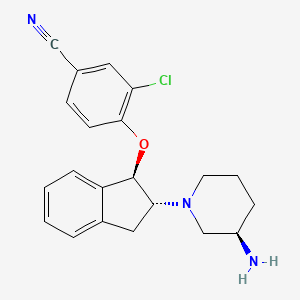

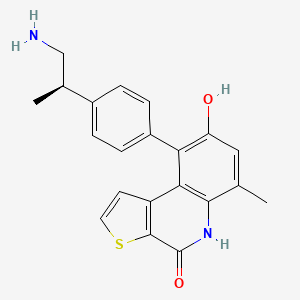
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B560098.png)
